4-Chloro-1h-pyrazole-3-carbaldehyde oxime
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Overview
Description
4-Chloro-1h-pyrazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a five-membered ring structure with two nitrogen atoms and a chlorine substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1h-pyrazole-3-carbaldehyde oxime typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride. This reaction is often carried out in the presence of formic acid as a medium, followed by dehydration using a catalytic amount of orthophosphoric acid to afford the desired oxime .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1h-pyrazole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium dichromate (K2Cr2O7) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted pyrazoles: Formed from substitution reactions.
Scientific Research Applications
4-Chloro-1h-pyrazole-3-carbaldehyde oxime has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the synthesis of bioactive molecules with potential therapeutic properties.
Agrochemistry: Employed in the development of agrochemicals such as herbicides and insecticides.
Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Material Science: Utilized in the synthesis of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1h-pyrazole-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating p27 levels and delaying the G0/G1 phase of the cell cycle . The compound’s oxime group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-1h-pyrazole-3-carbaldehyde oxime include:
- 3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde oxime
- 5-Chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the oxime group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
(NE)-N-[(4-chloro-1H-pyrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)/b7-2+ |
InChI Key |
HZLAAICWYRTIPK-FARCUNLSSA-N |
Isomeric SMILES |
C1=NNC(=C1Cl)/C=N/O |
Canonical SMILES |
C1=NNC(=C1Cl)C=NO |
Origin of Product |
United States |
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